molecular formula C18H21N3O2 B5836009 1-(2-methylphenyl)-4-(3-nitrobenzyl)piperazine

1-(2-methylphenyl)-4-(3-nitrobenzyl)piperazine

Cat. No. B5836009
M. Wt: 311.4 g/mol
InChI Key: ZEBFCTMOCHTCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylphenyl)-4-(3-nitrobenzyl)piperazine, also known as MNBP, is a piperazine derivative that has been studied extensively for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action is of particular interest to researchers.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-4-(3-nitrobenzyl)piperazine is not fully understood, but it is believed to act as a partial agonist at certain serotonin and dopamine receptors. It has also been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels of serotonin and dopamine in the brain.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-4-(3-nitrobenzyl)piperazine has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in brain activity, and changes in behavior. These effects are thought to be related to its interaction with serotonin and dopamine receptors.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-methylphenyl)-4-(3-nitrobenzyl)piperazine for lab experiments is its selectivity for certain neurotransmitter receptors, which allows for more targeted studies. However, its effects on multiple neurotransmitter systems can also make it difficult to interpret results. Additionally, its potential for off-target effects and toxicity must be carefully considered.

Future Directions

There are many potential future directions for research on 1-(2-methylphenyl)-4-(3-nitrobenzyl)piperazine, including further studies on its mechanism of action, its potential as a therapeutic agent for neurological disorders, and its use as a tool for studying the blood-brain barrier. Additionally, its effects on other neurotransmitter systems, such as the GABAergic system, warrant further investigation.

Synthesis Methods

1-(2-methylphenyl)-4-(3-nitrobenzyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine with 2-methylbenzaldehyde and 3-nitrobenzaldehyde. This process has been optimized through various modifications, and the resulting compound has been characterized using a range of analytical techniques.

Scientific Research Applications

1-(2-methylphenyl)-4-(3-nitrobenzyl)piperazine has been studied for its potential use in a range of scientific research applications, including its effects on neurotransmitter systems, its use as a tool for studying the blood-brain barrier, and its potential as a therapeutic agent for various neurological disorders. Its ability to cross the blood-brain barrier and its selectivity for certain neurotransmitter receptors make it a valuable tool for studying these systems.

properties

IUPAC Name

1-(2-methylphenyl)-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-15-5-2-3-8-18(15)20-11-9-19(10-12-20)14-16-6-4-7-17(13-16)21(22)23/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBFCTMOCHTCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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